N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound featuring multiple functional groups, including pyrazole, pyridazine, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with 3,5-dimethyl-1H-pyrazole, which can be synthesized via the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Construction of the Pyridazine Ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyridazine ring. This might involve cyclization reactions using hydrazine derivatives and diketones.
Linking to the Thiadiazole Moiety: The pyridazine intermediate is further reacted with 2-bromoethyl benzo[c][1,2,5]thiadiazole-5-carboxamide under nucleophilic substitution conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests potential bioactivity.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, the compound can be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These might include enzymes or receptors where the compound can bind and modulate activity. The exact pathways depend on the specific biological context and the derivative used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative used in various chemical syntheses.
6-Oxopyridazine Derivatives: Compounds with similar pyridazine structures, often explored for their biological activities.
Benzo[c][1,2,5]thiadiazole Derivatives: Known for their applications in materials science, particularly in the development of organic electronics.
Uniqueness
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combination of three distinct heterocyclic systems, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Biological Activity
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features several distinct structural motifs:
- Pyrazole ring : Known for its diverse biological activity.
- Pyridazinone moiety : Associated with various pharmacological effects.
- Thiadiazole structure : Often linked to antimicrobial and anti-inflammatory properties.
The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The presence of these functional groups suggests significant potential in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the pyridazinone moiety via cyclization techniques.
- Attachment of the benzo[c][1,2,5]thiadiazole-5-carboxamide group through acylation methods.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing the pyridazinone structure can inhibit cancer cell proliferation by disrupting microtubule dynamics, which is essential for cell division .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
U87 (Glioblastoma) | 0.2 | Microtubule disruption |
BE (Neuroblastoma) | 0.0189 | Antimitotic activity |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties attributed to its thiadiazole component. Research indicates that similar pyridazinones can effectively reduce inflammation with minimal side effects . The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways.
Anticonvulsant Activity
Preliminary studies have evaluated the anticonvulsant potential of related compounds using the PTZ-induced seizure model. Compounds exhibiting similar structural characteristics provided significant protection against seizures at various dosages .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Anticancer Study : A study on methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates demonstrated that structural modifications led to enhanced cytotoxicity against glioblastoma cells compared to existing therapies .
- Inflammation Model : An investigation into pyridazinones revealed their effectiveness in reducing inflammation markers in animal models, supporting their potential as therapeutic agents for inflammatory diseases .
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S/c1-11-9-12(2)25(20-11)16-5-6-17(26)24(21-16)8-7-19-18(27)13-3-4-14-15(10-13)23-28-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKVFEYXPFTRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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